molecular formula C11H16BNO2S B13627095 5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

Cat. No.: B13627095
M. Wt: 237.13 g/mol
InChI Key: ANDZYTWTRFZYGS-AATRIKPKSA-N
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Description

5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a vinyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Ethyl-substituted thiazoles.

    Substitution: Various substituted thiazoles depending on the coupling partner.

Scientific Research Applications

5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole in chemical reactions typically involves the activation of the boron group, which facilitates the formation of new bonds. The molecular targets and pathways depend on the specific reaction and the reagents used. For example, in Suzuki-Miyaura coupling, the boron group interacts with a palladium catalyst to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H16BNO2S

Molecular Weight

237.13 g/mol

IUPAC Name

5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

InChI

InChI=1S/C11H16BNO2S/c1-10(2)11(3,4)15-12(14-10)6-5-9-7-13-8-16-9/h5-8H,1-4H3/b6-5+

InChI Key

ANDZYTWTRFZYGS-AATRIKPKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=CS2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CS2

Origin of Product

United States

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